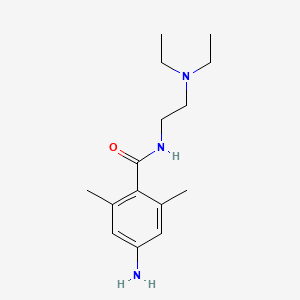![molecular formula C10H7Cl2N3O B14695703 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-61-5](/img/structure/B14695703.png)
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanenitrile group.
Preparation Methods
The synthesis of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate nitrile compound under controlled conditions. One common method involves the condensation of 3,4-dichlorophenylhydrazine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the hydrazinylidene linkage.
Chemical Reactions Analysis
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile involves the inhibition of key enzymes and pathways in bacterial cells. For example, it has been shown to inhibit sortase A transpeptidase, an enzyme crucial for the formation of biofilms in Staphylococcus aureus . By inhibiting this enzyme, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to conventional antibiotics.
Comparison with Similar Compounds
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile can be compared to other hydrazinylidene derivatives, such as:
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 2-[2-(3,4-dichlorophenyl)hydrazinylidene]-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate: Another derivative with a pyrazole ring, showing different inhibitory activities against bacterial biofilms.
Properties
CAS No. |
28317-61-5 |
|---|---|
Molecular Formula |
C10H7Cl2N3O |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
N-(3,4-dichloroanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-6(16)10(5-13)15-14-7-2-3-8(11)9(12)4-7/h2-4,14H,1H3 |
InChI Key |
OZRKRMXJBJTXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


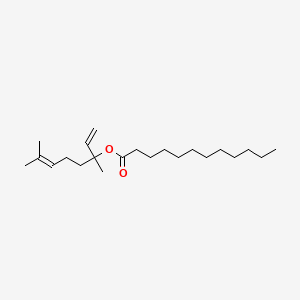
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)



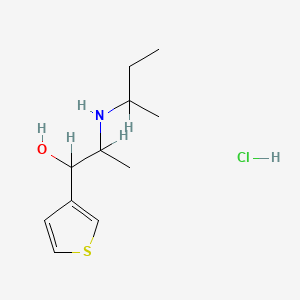
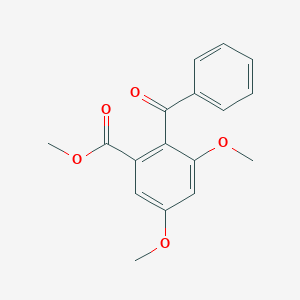
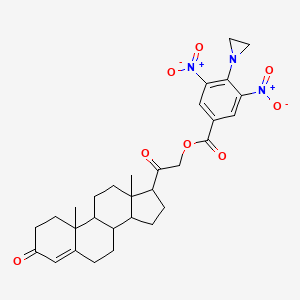
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

